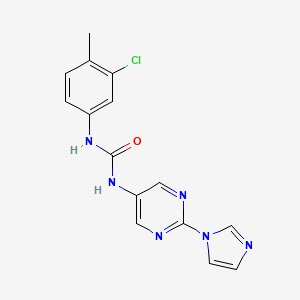
1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(3-chloro-4-methylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(3-chloro-4-methylphenyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been studied extensively for its mechanism of action and its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
Urea derivatives play a pivotal role in the synthesis of heterocyclic compounds, a class of chemicals critical in pharmaceuticals, agriculture, and materials science. For example, N,N′-Dichlorobis(2,4,6-trichlorophenyl)urea (CC-2) has been utilized as a new reagent for synthesizing pyrimidone and pyrimidine derivatives via the Biginelli reaction, highlighting its efficiency and convenience in creating complex molecular structures (G. Rao et al., 2011). Similarly, studies have demonstrated the formation of imidazolidine-2,4-diones, 3,5-dihydroimidazol-4-ones, and other heterocyclic structures through cyclocondensation reactions involving urea derivatives, indicating their versatility in generating biologically and industrially relevant compounds (V. B. Sokolov et al., 2013).
Agricultural Chemicals
The degradation and environmental fate of urea-based herbicides have been a significant focus, emphasizing the importance of understanding their behavior in soil and their impact on agricultural practices. For instance, imazosulfuron, a urea-based herbicide, has been studied for its degradation under both aerobic and anaerobic conditions, providing insights into its environmental persistence and potential ecological impacts (P. Morrica et al., 2001).
Molecular Biology and Plant Science
Urea derivatives have shown cytokinin-like activity, influencing cell division and differentiation in plants. Compounds like forchlorofenuron (CPPU) and thidiazuron (TDZ) are known to enhance in vitro plant morphogenesis significantly, suggesting potential applications in agriculture and horticulture for crop improvement and propagation (A. Ricci & C. Bertoletti, 2009).
Pharmaceutical Research
In pharmaceutical research, the synthesis of novel urea derivatives has been directed towards developing new therapeutic agents. For example, the design and synthesis of 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives have led to the discovery of potent inhibitors against chronic myeloid leukemia (CML), showcasing the therapeutic potential of such compounds in cancer treatment (Weiwei Li et al., 2019).
Propiedades
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-(2-imidazol-1-ylpyrimidin-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN6O/c1-10-2-3-11(6-13(10)16)20-15(23)21-12-7-18-14(19-8-12)22-5-4-17-9-22/h2-9H,1H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLKRTHYIVCBYAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CN=C(N=C2)N3C=CN=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(3-chloro-4-methylphenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

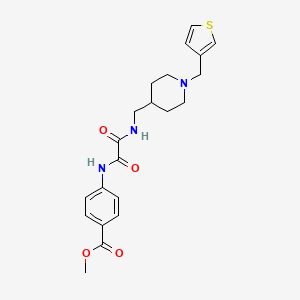
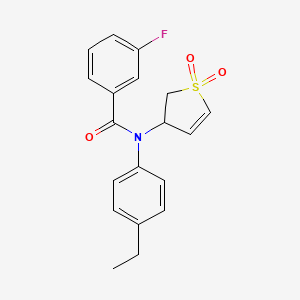

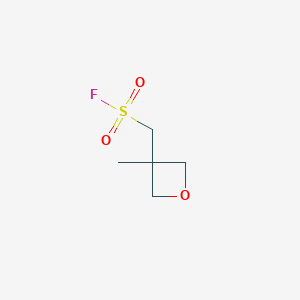
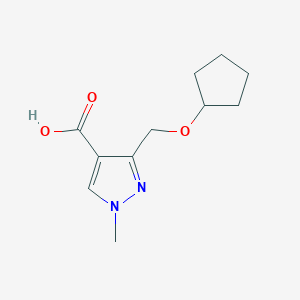
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(furan-2-ylmethyl)acetamide](/img/structure/B2695889.png)



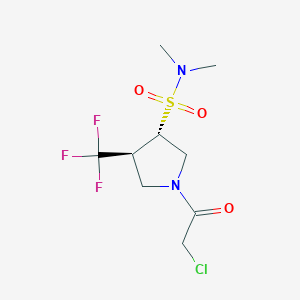
![6-Bromo-3-chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2695899.png)

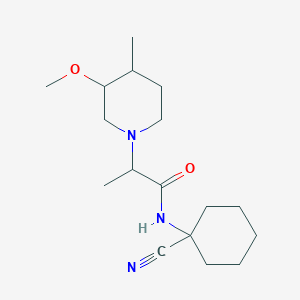
![N-[(4-Fluorophenyl)methyl]-5-methoxyisoquinolin-1-amine](/img/structure/B2695904.png)